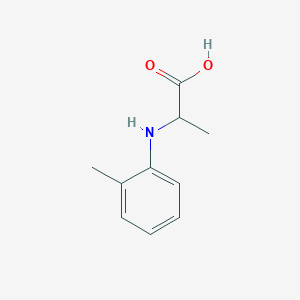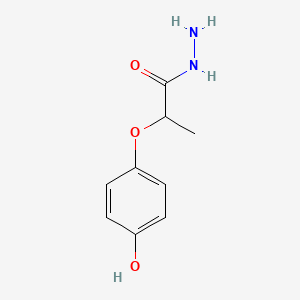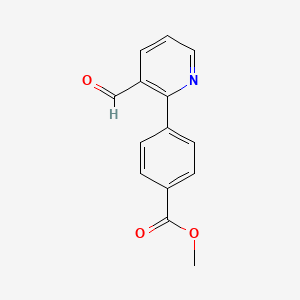![molecular formula C12H14Cl2N4O3 B1621860 N-[(2,6-dichloro-4-methyl-3-pyridyl)carbonyl]-N'-morpholinourea CAS No. 286436-08-6](/img/structure/B1621860.png)
N-[(2,6-dichloro-4-methyl-3-pyridyl)carbonyl]-N'-morpholinourea
説明
“N-[(2,6-dichloro-4-methyl-3-pyridyl)carbonyl]-N’-morpholinourea” is a chemical compound with the molecular formula C14H9Cl4N3O2 . It is a complex organic compound that contains several functional groups, including a carbonyl group, a morpholino group, and a urea group .
Molecular Structure Analysis
The molecular structure of “N-[(2,6-dichloro-4-methyl-3-pyridyl)carbonyl]-N’-morpholinourea” is complex, with several functional groups. The compound has a molecular weight of 393.05200 . The exact mass is 390.94500 . The LogP value, which indicates the compound’s lipophilicity, is 5.55390 .Physical And Chemical Properties Analysis
“N-[(2,6-dichloro-4-methyl-3-pyridyl)carbonyl]-N’-morpholinourea” has a molecular weight of 393.05200 . The exact mass is 390.94500 . The LogP value is 5.55390 . Unfortunately, the melting point, boiling point, and density are not available .科学的研究の応用
Chemical and Pharmacological Interest of Morpholine and Pyrans Derivatives
A review by Asif and Imran (2019) highlights the chemical and pharmacological interests in morpholine and pyrans derivatives, compounds that share structural similarities with N-[(2,6-dichloro-4-methyl-3-pyridyl)carbonyl]-N'-morpholinourea. Morpholine, a six-membered aromatic organic heterocycle, is noted for its presence in various organic compounds with diverse pharmacological activities. This review emphasizes the broad spectrum of pharmacological profiles of morpholine derivatives, suggesting that research on this compound might explore similar pharmacological potentials (Asif & Imran, 2019).
Environmental Persistence and Remediation Technologies
Discussions on the environmental persistence of chemical compounds, including polychlorinated biphenyls (PCBs), provide a context for understanding the challenges and scientific efforts in studying the environmental behavior and remediation of persistent organic pollutants. Jing, Fusi, and Kjellerup (2018) summarize the current knowledge and perspectives on the remediation of PCBs in contaminated soils and sediments, highlighting technologies like phytoremediation and microbial degradation. Although not directly related, insights from this study could inform research on the environmental aspects and remediation potentials of this compound, considering its structural and chemical properties (Jing, Fusi, & Kjellerup, 2018).
特性
IUPAC Name |
2,6-dichloro-4-methyl-N-(morpholin-4-ylcarbamoyl)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N4O3/c1-7-6-8(13)15-10(14)9(7)11(19)16-12(20)17-18-2-4-21-5-3-18/h6H,2-5H2,1H3,(H2,16,17,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQNOPNQQXOKULN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C(=O)NC(=O)NN2CCOCC2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60381867 | |
| Record name | 2,6-Dichloro-4-methyl-N-[(morpholin-4-yl)carbamoyl]pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60381867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
286436-08-6 | |
| Record name | 2,6-Dichloro-4-methyl-N-[(morpholin-4-yl)carbamoyl]pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60381867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![p-Methylcalix[6]arene](/img/structure/B1621790.png)
![Ethyl 2,6-bis[6-(bromomethyl)pyridin-2-yl]pyridine-4-carboxylate](/img/structure/B1621792.png)


![5a,6a,12a,13a-Tetrahydro-dibenzo[b,i]thianthrene-5,7,12,14-tetrone](/img/structure/B1621796.png)
![2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzaldehyde](/img/structure/B1621797.png)

